

# improving adhesion of CIGS absorber layer to Mo back contact

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## Compound of Interest

Compound Name: Copper;indium

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## Technical Support Center: CIGS Absorber Layer Adhesion

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists encountering challenges with the adhesion of Copper Indium Gallium Selenide (CIGS) absorber layers to Molybdenum (Mo) back contacts.

### Troubleshooting Guides

#### Issue: CIGS film is peeling or delaminating from the Mo back contact after deposition and/or selenization.

This is a common adhesion failure mode that can be attributed to several factors, from substrate preparation to the properties of the interfacial layer. Follow these steps to diagnose and resolve the issue.

Q1: Is your substrate cleaning procedure adequate?

A1: Contamination on the substrate surface is a primary cause of poor adhesion. Organic residues or particulates can inhibit the formation of a strong bond between the Mo layer and the substrate, and subsequently between the CIGS and Mo layers.

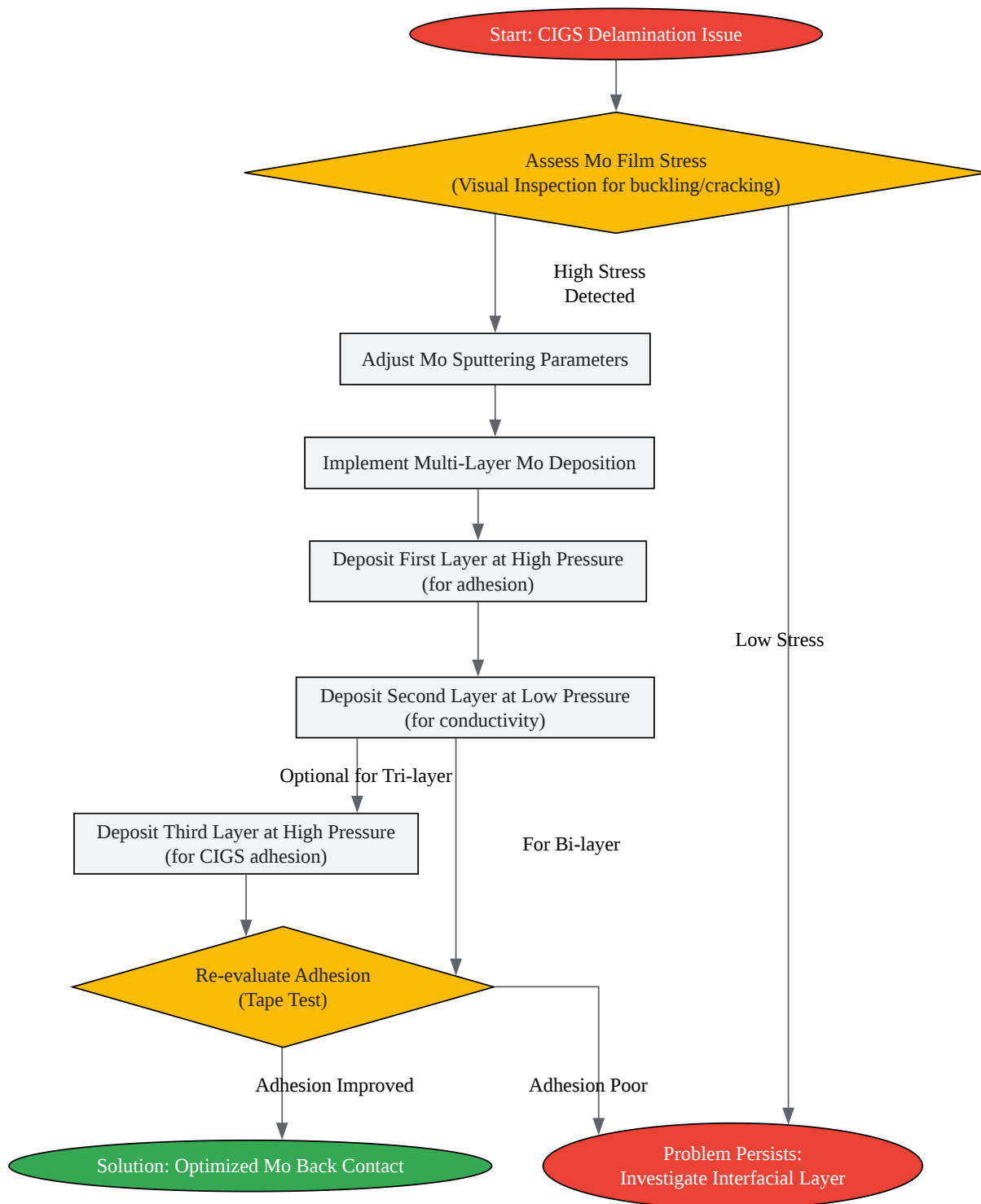
#### Experimental Protocol: Substrate Cleaning

- Degreasing: Ultrasonically clean the substrates (e.g., soda-lime glass) in a sequence of solvents such as methanol, acetone, and deionized water.[1]
- Drying: Thoroughly dry the substrates with a nitrogen (N<sub>2</sub>) gun before loading them into the deposition chamber.[1]
- In-situ Cleaning (Optional): Consider a glow discharge cleaning step in the vacuum chamber to remove any remaining surface contaminants before Mo deposition.[2]

Q2: Are your Molybdenum deposition parameters optimized for adhesion?

A2: The stress within the sputtered Mo film is highly dependent on deposition parameters like sputtering power and argon pressure. High residual stress can lead to delamination.[3] A multi-layer Mo deposition strategy is often employed to balance low stress for good adhesion with high conductivity.[1][4][5]

#### Troubleshooting Workflow for Mo Deposition



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Caption: Troubleshooting workflow for Mo back contact deposition.

Q3: Is the Molybdenum Selenide (MoSe<sub>2</sub>) interfacial layer too thick?

A3: During the selenization process, a thin MoSe<sub>2</sub> layer forms at the CIGS/Mo interface. This layer is crucial for creating a good electrical (quasi-ohmic) contact and is widely reported to improve adhesion.[6][7][8] However, an excessively thick MoSe<sub>2</sub> layer can become highly resistive and lead to pronounced lattice expansion, which degrades adhesion and can cause the CIGS film to peel off.[9][10][11]

Experimental Protocol: Controlling MoSe<sub>2</sub> Thickness

- Selenization Temperature and Time: Carefully control the temperature and duration of the selenization step. Higher temperatures and longer times generally lead to thicker MoSe<sub>2</sub> layers.[7]
- Barrier Layers: Consider depositing a thin diffusion barrier, such as Molybdenum Nitride (MoN), on the Mo back contact before CIGS deposition. This can significantly reduce selenium diffusion into the Mo, thereby controlling MoSe<sub>2</sub> formation and improving adhesion.[9][12]
- Interface Passivation: A Molybdenum Oxide (MoO<sub>x</sub>) passivation layer can also be used to suppress the formation of a thick MoSe<sub>2</sub> interlayer, which reduces void defects and improves interfacial adhesion.[10]

## Frequently Asked Questions (FAQs)

Q: What is the role of the MoSe<sub>2</sub> layer in CIGS/Mo adhesion? A: The formation of a thin MoSe<sub>2</sub> layer at the interface between the CIGS absorber and the Mo back contact is generally beneficial for adhesion.[7][13] It also transforms the typically Schottky-type CIGS/Mo contact into a more favorable quasi-ohmic one, which is essential for efficient charge carrier extraction.[14][15] However, if the layer becomes too thick (e.g., >100 nm), it can increase series resistance and cause delamination due to mechanical stress.[10][11]

Q: How does sodium (Na) incorporation affect adhesion? A: Sodium is crucial for achieving high-efficiency CIGS solar cells, primarily by improving the absorber's electrical properties.[4] Its direct impact on adhesion is less clear-cut, but it influences CIGS grain growth and morphology.[4] Changes in grain structure can affect the mechanical integrity of the film and its interface with the Mo. Sodium can be supplied from the soda-lime glass substrate or by

sputtering from a Na-doped Mo target.[16][17] Controlling the Na diffusion is key, and this can be influenced by the Mo deposition pressure and surface characteristics.[16][18]

Q: What is a simple and effective way to test the adhesion of my CIGS film? A: The cross-cut tape test (based on ISO 2409) is a standard method for evaluating the adhesion of thin films.[8]

#### Experimental Protocol: Cross-Cut Tape Test

- **Scribing:** Use a sharp blade to cut a lattice pattern through the CIGS film down to the Mo back contact. The spacing between cuts should be consistent (e.g., 1 mm).[8]
- **Tape Application:** Apply a specified pressure-sensitive tape (e.g., Scotch tape) firmly over the lattice.[8]
- **Tape Removal:** After a short period (e.g., 1 minute), rapidly pull the tape off at a specified angle.[8]
- **Evaluation:** Examine the grid area and classify the adhesion based on the amount of the film that has been removed by the tape. The classification typically ranges from 0 (no detachment) to 5 (severe detachment).[8]

Q: Can the CIGS co-evaporation process itself lead to poor adhesion? A: Yes, the deposition conditions during CIGS co-evaporation can play a role. For instance, depositing a CIGS film at room temperature followed by a high-temperature annealing step can lead to delamination due to significant volume variation from Se re-evaporation.[19] The three-stage co-evaporation process, which involves careful temperature and flux control, is designed to promote the growth of a stable and well-adhered CIGS layer with large grains.[20][21]

## Data and Parameters

The following tables summarize key experimental parameters that influence the adhesion and properties of the CIGS/Mo interface.

Table 1: Molybdenum Sputtering Parameters and Their Impact on Film Properties

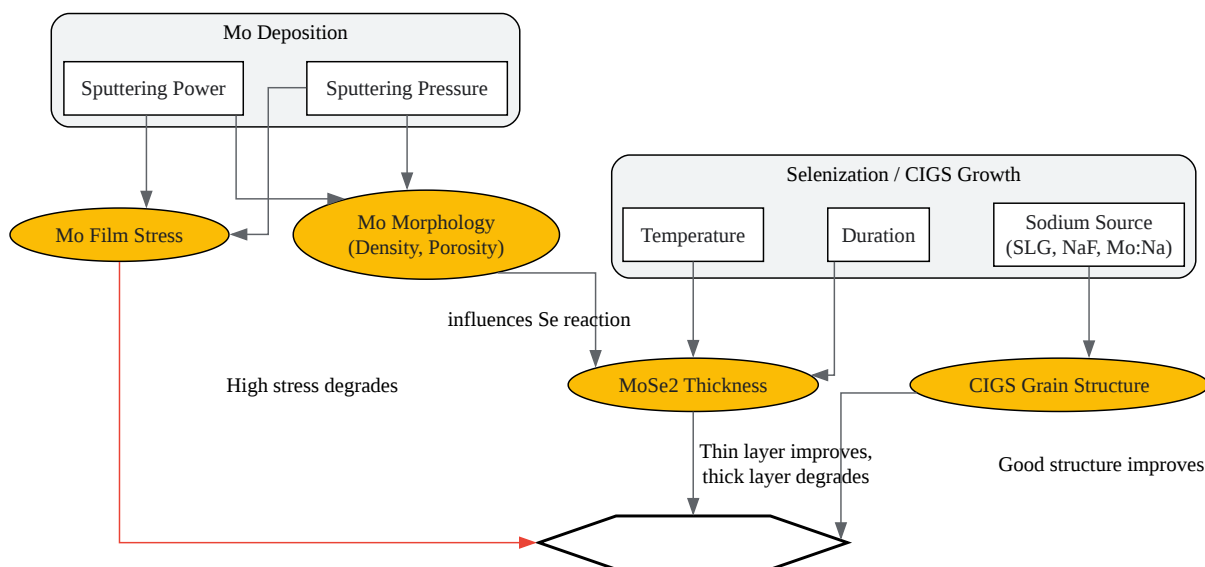
Parameter	Typical Range	Effect on Film Property	Impact on Adhesion
DC Sputtering Power	80 - 300 W	Higher power increases grain size, crystallinity, and conductivity.[3][8]	Higher power can reduce adhesion due to increased stress.[8]
Argon Pressure	0.1 - 10 mTorr	Low pressure (e.g., <1 mTorr) can lead to compressive stress. High pressure (e.g., >5 mTorr) can lead to tensile stress.[3][22]	Both high compressive and tensile stress are detrimental. A balance is needed. Often, a high-pressure layer is used first for adhesion.[1][5]

Table 2: CIGS Co-Evaporation Process Parameters

Process	Stage	Key Parameters	Purpose
Three-Stage Co-Evaporation	Stage 1	Substrate Temp: ~350-400°C; Deposit In, Ga, Se	Formation of (In,Ga) <sub>2</sub> Se <sub>3</sub> precursor.[19]
	Stage 2	Substrate Temp: ~500-550°C; Deposit Cu, Se	Conversion to Cu-rich CIGS, promoting large grain growth.[19][23]
	Stage 3	Substrate Temp: ~500-550°C; Deposit In, Ga, Se	Final composition adjustment to slightly Cu-poor for optimal electronic properties. [20]

## Signaling Pathways and Logical Relationships

The interplay between Mo deposition, selenization, and the resulting interfacial properties is critical for adhesion.



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Caption: Key factors influencing CIGS/Mo adhesion.

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